molecular formula C15H12O4 B14731606 Methyl phenyl terephthalate CAS No. 6725-72-0

Methyl phenyl terephthalate

Cat. No.: B14731606
CAS No.: 6725-72-0
M. Wt: 256.25 g/mol
InChI Key: BDVAPCAHRXXXOF-UHFFFAOYSA-N
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Description

Methyl phenyl terephthalate is an organic compound that belongs to the family of terephthalates It is a derivative of terephthalic acid, where one of the carboxyl groups is esterified with methanol and the other with phenol

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl phenyl terephthalate can be synthesized through the esterification of terephthalic acid with methanol and phenol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, this compound is produced through a similar esterification process but on a larger scale. The reaction is conducted in a continuous flow reactor, where terephthalic acid, methanol, and phenol are continuously fed into the reactor, and the product is continuously removed. This method ensures high efficiency and yield of the desired ester.

Chemical Reactions Analysis

Types of Reactions

Methyl phenyl terephthalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form terephthalic acid and other oxidation products.

    Reduction: Reduction of this compound can lead to the formation of corresponding alcohols.

    Substitution: The ester groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ester groups.

Major Products Formed

    Oxidation: Terephthalic acid and other carboxylic acids.

    Reduction: Corresponding alcohols and diols.

    Substitution: Various substituted terephthalates depending on the nucleophile used.

Scientific Research Applications

Methyl phenyl terephthalate has several applications in scientific research:

    Polymer Chemistry: It is used as a monomer in the synthesis of polyesters and other polymers.

    Materials Science: The compound is used in the development of advanced materials with specific properties, such as high thermal stability and mechanical strength.

    Biology and Medicine: Research is being conducted on the potential use of this compound in drug delivery systems and as a component in biomedical devices.

    Industry: It is used in the production of coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism of action of methyl phenyl terephthalate involves its interaction with various molecular targets and pathways. In polymer chemistry, the compound undergoes polymerization reactions to form long-chain polymers. In biological systems, it may interact with cellular components and influence cellular processes, although specific molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl terephthalate: Another ester of terephthalic acid, where both carboxyl groups are esterified with methanol.

    Diphenyl terephthalate: An ester of terephthalic acid, where both carboxyl groups are esterified with phenol.

    Ethylene glycol terephthalate: A polyester formed from terephthalic acid and ethylene glycol.

Uniqueness

Methyl phenyl terephthalate is unique due to its mixed ester structure, which imparts specific properties that are different from those of dimethyl terephthalate and diphenyl terephthalate

Properties

CAS No.

6725-72-0

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

IUPAC Name

1-O-methyl 4-O-phenyl benzene-1,4-dicarboxylate

InChI

InChI=1S/C15H12O4/c1-18-14(16)11-7-9-12(10-8-11)15(17)19-13-5-3-2-4-6-13/h2-10H,1H3

InChI Key

BDVAPCAHRXXXOF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2

Origin of Product

United States

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